N-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBP-1, and it has been synthesized using different methods.
Mechanism of Action
MBP-1 inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that plays a crucial role in the regulation of various signaling pathways. By inhibiting CK2 activity, MBP-1 disrupts the normal functioning of these signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
MBP-1 has been shown to have various biochemical and physiological effects, including the inhibition of CK2 activity, induction of apoptosis, and inhibition of cell proliferation. In addition, MBP-1 has been shown to have anti-inflammatory properties and can modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of MBP-1 is its specificity towards CK2, which makes it an attractive lead compound for the development of new drugs targeting CK2. However, one of the main limitations of MBP-1 is its poor solubility in water, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for the research on MBP-1, including the development of new analogs with improved solubility and potency, the investigation of its potential applications in other fields, such as immunology and infectious diseases, and the identification of new targets for CK2 inhibition.
In conclusion, MBP-1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity towards CK2 makes it an attractive lead compound for the development of new drugs targeting CK2, and its anti-inflammatory properties and ability to modulate the immune response make it a promising candidate for the treatment of various diseases. However, its poor solubility in water remains a challenge for lab experiments, and further research is needed to develop new analogs with improved solubility and potency.
Synthesis Methods
MBP-1 can be synthesized using different methods, including the reaction of 5-methoxy-2-aminobenzothiazole with 4-piperidone, followed by the reaction with cyclopropane sulfonyl chloride. Another method involves the reaction of 5-methoxy-2-aminobenzothiazole with 4-piperidone, followed by the reaction with cyclopropane sulfonyl azide. Both methods have been reported to yield high purity MBP-1.
Scientific Research Applications
MBP-1 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MBP-1 has been shown to inhibit the activity of protein kinase CK2, which plays a crucial role in the regulation of neuronal signaling. In cancer research, MBP-1 has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. In drug discovery, MBP-1 has been used as a lead compound for the development of new drugs targeting CK2.
properties
IUPAC Name |
N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-22-12-2-5-15-14(10-12)17-16(23-15)19-8-6-11(7-9-19)18-24(20,21)13-3-4-13/h2,5,10-11,13,18H,3-4,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTYBQSDCGCAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CCC(CC3)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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